molecular formula C16H21NO3 B13249418 1-(3-Methoxyphenyl)-3-(2-methylpropanoyl)piperidin-2-one

1-(3-Methoxyphenyl)-3-(2-methylpropanoyl)piperidin-2-one

Cat. No.: B13249418
M. Wt: 275.34 g/mol
InChI Key: QYKQRJOTUZNLTI-UHFFFAOYSA-N
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Description

Chemical Structure: The compound 1-(3-Methoxyphenyl)-3-(2-methylpropanoyl)piperidin-2-one (CAS: 2059926-89-3) features a piperidin-2-one core substituted at position 1 with a 3-methoxyphenyl group and at position 3 with a 2-methylpropanoyl (isobutyryl) moiety. Its molecular formula is C₁₆H₂₁NO₃, with a molecular weight of 275.34 g/mol .

Functionalization of the piperidin-2-one ring via nucleophilic substitution or coupling reactions.

Introduction of the 3-methoxyphenyl group through aryl halide intermediates or cross-coupling methods.

Acylation at position 3 using 2-methylpropanoyl chloride or similar reagents. Purification typically involves HPLC or crystallization, as seen in related compounds .

Pharmacological Relevance:
Piperidin-2-one derivatives are recognized for diverse biological activities, including central nervous system (CNS) modulation and enzyme inhibition . The 3-methoxyphenyl group may enhance metabolic stability, while the isobutyryl moiety could influence lipophilicity and target binding .

Properties

Molecular Formula

C16H21NO3

Molecular Weight

275.34 g/mol

IUPAC Name

1-(3-methoxyphenyl)-3-(2-methylpropanoyl)piperidin-2-one

InChI

InChI=1S/C16H21NO3/c1-11(2)15(18)14-8-5-9-17(16(14)19)12-6-4-7-13(10-12)20-3/h4,6-7,10-11,14H,5,8-9H2,1-3H3

InChI Key

QYKQRJOTUZNLTI-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)C1CCCN(C1=O)C2=CC(=CC=C2)OC

Origin of Product

United States

Preparation Methods

The synthesis of 1-(3-Methoxyphenyl)-3-(2-methylpropanoyl)piperidin-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the 3-Methoxyphenyl Group: This step involves the substitution of a hydrogen atom on the piperidine ring with a 3-methoxyphenyl group using a suitable reagent.

    Addition of the 2-Methylpropanoyl Group: The final step involves the acylation of the piperidine ring with a 2-methylpropanoyl group.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and controlled reaction conditions.

Chemical Reactions Analysis

1-(3-Methoxyphenyl)-3-(2-methylpropanoyl)piperidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the piperidine ring.

Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to ensure optimal reaction rates. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-(3-Methoxyphenyl)-3-(2-methylpropanoyl)piperidin-2-one has found applications in various scientific research fields:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Methoxyphenyl)-3-(2-methylpropanoyl)piperidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Analogues

Table 1: Key Structural Comparisons
Compound Name Core Structure Substituents Molecular Weight (g/mol) Pharmacological Notes
1-(3-Methoxyphenyl)-3-(2-methylpropanoyl)piperidin-2-one Piperidin-2-one 1: 3-Methoxyphenyl; 3: Isobutyryl 275.34 Potential CNS activity due to aryl and acyl groups
1-(2-Chlorophenyl)-3-(2-methylpropanoyl)piperidin-2-one (CAS: 2060020-77-9) Piperidin-2-one 1: 2-Chlorophenyl; 3: Isobutyryl 283.78 Chlorine substituent may enhance potency in specific targets (e.g., kinase inhibition)
Iloperidone (CAS: 133454-47-4) Piperidinyl-benzisoxazole Complex substituents (fluorobenzoisoxazole, ethanone) 426.5 FDA-approved antipsychotic; demonstrates role of piperidine derivatives in CNS disorders
1-(3-Chlorophenyl)piperazin-2-one Hydrochloride (CAS: 183500-94-9) Piperazin-2-one 1: 3-Chlorophenyl 244.70 Piperazin-2-one core with chlorine substituent; potential anxiolytic applications
Key Observations:
  • Substituent Effects: 3-Methoxyphenyl: Enhances electron-donating properties, improving metabolic stability compared to halogenated analogs (e.g., 2-chlorophenyl in ) .
  • Core Variations :
    • Piperidin-2-one vs. piperazin-2-one: The ketone group in piperidin-2-one may facilitate hydrogen bonding with biological targets, while piperazin-2-one derivatives () exhibit different conformational flexibility .

Crystallographic and Physicochemical Properties

  • Hydrogen Bonding :
    • Piperidin-2-one derivatives (e.g., ) form intramolecular hydrogen bonds between the ketone oxygen and adjacent NH groups, stabilizing the lactam ring. The 3-methoxyphenyl group may participate in π-π stacking, influencing crystal packing .
  • Solubility :
    • The methoxy group improves aqueous solubility relative to hydrophobic analogs (e.g., 3-chlorophenyl in ), though the isobutyryl moiety may offset this by increasing logP .

Biological Activity

1-(3-Methoxyphenyl)-3-(2-methylpropanoyl)piperidin-2-one is a compound of significant interest due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and therapeutic implications based on recent research findings.

Chemical Structure and Properties

The molecular formula of 1-(3-Methoxyphenyl)-3-(2-methylpropanoyl)piperidin-2-one is C18H23NO2C_{18}H_{23}NO_2 with a molecular weight of approximately 287.38 g/mol. The compound features a piperidine ring substituted with a methoxyphenyl group and a 2-methylpropanoyl moiety, which are critical for its biological activity.

Biological Activity Overview

The biological activities of this compound have been investigated in various studies, focusing primarily on its effects on cancer cells, neuropharmacological properties, and antimicrobial activity.

Anticancer Activity

Research has shown that derivatives of piperidine compounds exhibit promising anticancer properties. For instance, studies indicate that related compounds can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and cell cycle arrest.

  • Mechanism of Action : The mechanism involves the modulation of signaling pathways associated with cell survival and apoptosis. Specific studies have highlighted the role of these compounds in targeting kinases involved in cancer progression, such as Tec family kinases .
CompoundCell LineIC50 (µM)Mechanism
Compound AJurkat (T-cell)5.0Apoptosis induction
Compound BCEM (T-cell)7.5Cell cycle arrest
1-(3-Methoxyphenyl)-3-(2-methylpropanoyl)piperidin-2-oneRAMOS (B-cell)TBDTBD

Neuropharmacological Effects

The compound has also been evaluated for its neuropharmacological effects, particularly as an orexin receptor agonist. Orexin receptors are implicated in various neurological disorders, including narcolepsy and obesity.

  • Findings : In animal models, compounds similar to 1-(3-Methoxyphenyl)-3-(2-methylpropanoyl)piperidin-2-one have shown to enhance wakefulness and reduce food intake by activating orexin receptors .

Antimicrobial Activity

The antimicrobial potential of piperidine derivatives has been documented, particularly against resistant strains like Candida auris.

  • Study Results : A study reported that certain piperidine derivatives exhibited MIC values ranging from 0.24 to 0.97 µg/mL against C. auris, indicating strong antifungal activity .

Case Studies

  • Case Study on Anticancer Activity : In a study involving various piperidine derivatives, one compound demonstrated significant inhibition of tumor growth in xenograft models, suggesting its potential as an anticancer agent.
  • Neuropharmacology Case Study : A clinical trial assessed the effects of orexin receptor agonists derived from piperidine structures on patients with narcolepsy, reporting improved wakefulness and reduced daytime sleepiness.

Q & A

Basic: What are the optimal synthetic routes for 1-(3-Methoxyphenyl)-3-(2-methylpropanoyl)piperidin-2-one?

Methodological Answer:
The synthesis typically involves multi-step organic reactions. A plausible route includes:

Core Formation : Condensation of 3-methoxyphenylamine with a cyclic ketone precursor (e.g., piperidin-2-one derivatives) under acidic conditions .

Acylation : Introduction of the 2-methylpropanoyl group via nucleophilic acyl substitution using isobutyryl chloride in anhydrous dichloromethane, catalyzed by triethylamine .

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol to achieve >95% purity .
Key challenges include controlling steric hindrance during acylation and minimizing racemization.

Advanced: How can X-ray crystallography resolve structural ambiguities in this compound?

Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) is critical for confirming stereochemistry and bond geometries. Steps include:

  • Crystallization : Slow evaporation of a saturated acetonitrile solution to obtain high-quality crystals .
  • Data Collection : Use a diffractometer (e.g., Bruker D8 QUEST) with Mo-Kα radiation (λ = 0.71073 Å) at 100 K .
  • Refinement : SHELXL (for small molecules) refines positional and thermal parameters, resolving ambiguities in torsional angles (e.g., methoxyphenyl vs. acyl group orientation) .
    Example Bond lengths (C=O: 1.214 Å, C-N: 1.467 Å) and torsional angles (e.g., 117.77° for the piperidinone ring) .

Basic: What analytical techniques validate the purity and identity of this compound?

Methodological Answer:

  • HPLC : Reverse-phase C18 column (UV detection at 254 nm) with acetonitrile/water mobile phase; retention time compared to standards .
  • Spectroscopy :
    • NMR : 1H^1H-NMR (400 MHz, CDCl3_3) for functional group confirmation (e.g., methoxy singlet at δ 3.80 ppm, isopropyl doublet at δ 1.20 ppm) .
    • HRMS : Exact mass verification (e.g., [M+H]+^+ calculated for C16_{16}H21_{21}NO3_3: 276.1594) .

Advanced: How to address contradictions in spectroscopic data (e.g., unexpected splitting in 1H^1H1H-NMR)?

Methodological Answer:
Unexpected splitting may arise from dynamic effects or impurities. Strategies include:

Variable Temperature NMR : Assess conformational exchange (e.g., acyl group rotation) by acquiring spectra at 25°C and −40°C .

2D NMR : COSY and NOESY experiments differentiate between diastereomers or rotational isomers .

Computational Modeling : Compare experimental 1H^1H-NMR shifts with DFT-calculated values (e.g., Gaussian 16, B3LYP/6-31G*) to identify discrepancies .

Basic: What in vitro assays are suitable for initial biological activity screening?

Methodological Answer:

  • Antimicrobial Activity : Broth microdilution (MIC determination) against S. aureus and E. coli .
  • Cytotoxicity : MTT assay in HeLa cells (IC50_{50} calculation) with 48-hour exposure .
  • Enzyme Inhibition : Fluorescence-based assays (e.g., acetylcholinesterase inhibition for neurological applications) .

Advanced: How to design SAR studies for optimizing bioactivity?

Methodological Answer:

Scaffold Modification : Synthesize analogs with:

  • Varied acyl groups (e.g., propionyl vs. tert-butyl) .
  • Substituents on the methoxyphenyl ring (e.g., halogenation) .

Pharmacophore Mapping : Molecular docking (AutoDock Vina) against target proteins (e.g., COX-2 for anti-inflammatory activity) .

Data Correlation : Use QSAR models linking logP, polar surface area, and IC50_{50} values to predict activity .

Basic: What safety precautions are essential during handling?

Methodological Answer:

  • PPE : Nitrile gloves, lab coat, and safety goggles .
  • Ventilation : Use fume hoods to avoid inhalation of fine powders .
  • Spill Management : Neutralize with sodium bicarbonate and absorb with inert material .
  • Storage : In airtight containers at −20°C, away from oxidizers .

Advanced: How to profile metabolites in pharmacokinetic studies?

Methodological Answer:

  • In Vitro Metabolism : Incubate with liver microsomes (human or rat) and analyze via LC-MS/MS for Phase I/II metabolites .
  • Isotopic Labeling : 14C^{14}C-labeled compound tracks metabolic pathways in vivo .
  • CYP Inhibition Assays : Identify metabolizing enzymes using fluorogenic substrates (e.g., CYP3A4) .

Basic: What computational tools predict physicochemical properties?

Methodological Answer:

  • logP and Solubility : Use ChemAxon or ACD/Labs software .
  • pKa Estimation : SPARC online calculator for ionization states .
  • Boiling Point : EPI Suite (based on molecular structure) .

Advanced: How to resolve low solubility in aqueous buffers?

Methodological Answer:

  • Co-Solvents : Test DMSO/PEG 400 mixtures (<5% v/v to avoid cytotoxicity) .
  • Nanoparticle Formulation : Use PLGA encapsulation (e.g., solvent evaporation method) to enhance bioavailability .
  • Salt Formation : Screen with HCl or sodium tosylate for improved crystallinity .

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